molecular formula C9H9ClN2O3 B3415209 2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride CAS No. 1049716-97-3

2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride

Cat. No.: B3415209
CAS No.: 1049716-97-3
M. Wt: 228.63 g/mol
InChI Key: RYJIVFLZDLNRMU-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride is a benzoimidazole derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 2-position and a carboxylic acid (-COOH) group at the 5-position, with a hydrochloride salt formulation. This compound is primarily utilized as a pharmaceutical intermediate, playing a critical role in the synthesis of bioactive molecules. Its benzoimidazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets .

Properties

IUPAC Name

2-(hydroxymethyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3.ClH/c12-4-8-10-6-2-1-5(9(13)14)3-7(6)11-8;/h1-3,12H,4H2,(H,10,11)(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJIVFLZDLNRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474240
Record name 2-(Hydroxymethyl)-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049716-97-3, 247128-20-7
Record name 1H-Benzimidazole-6-carboxylic acid, 2-(hydroxymethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049716-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hydroxymethyl)-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: Starting from o-phenylenediamine and formic acid, the compound can be synthesized via a condensation reaction followed by hydrolysis.

  • Reduction Reaction: Another method involves the reduction of 2-formylbenzimidazole-5-carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form a carboxylate derivative:

  • Reagents/Conditions : Manganese dioxide (MnO₂) or Dess-Martin periodinane in acetic acid at 25–28°C .

  • Product : 2-Carboxy-1-methyl-1H-benzimidazole-5-carboxylic acid.

  • Mechanism : The –CH₂OH group is oxidized to –COOH via a two-electron process, with MnO₂ acting as a mild oxidizing agent .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol under specific conditions:

  • Reagents/Conditions : Sodium borohydride (NaBH₄) in ethanol at 55–60°C .

  • Product : 2-(Hydroxymethyl)-1H-benzimidazole-5-methanol hydrochloride.

  • Limitations : Over-reduction of the benzimidazole ring is avoided by controlled addition of NaBH₄ in multiple lots .

Esterification

The carboxylic acid undergoes esterification to form methyl or ethyl esters:

  • Reagents/Conditions : Methanol or ethanol with sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) under reflux .

  • Product : Methyl/ethyl 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylate.

  • Yield : Up to 85% when using SOCl₂ as a catalyst .

Acetylation

The hydroxymethyl group is acetylated to improve stability:

  • Reagents/Conditions : Acetic anhydride ((CH₃CO)₂O) in pyridine at 0–5°C .

  • Product : 2-(Acetoxymethyl)-1H-benzimidazole-5-carboxylic acid.

  • Applications : Acetylation protects the –OH group during multi-step syntheses .

Substitution Reactions

The benzimidazole ring undergoes electrophilic substitution at specific positions:

  • Halogenation :

    • Reagents : N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 90°C.

    • Product : 2-(Hydroxymethyl)-4-bromo-1H-benzimidazole-5-carboxylic acid.

  • Nitration :

    • Reagents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C .

    • Product : 2-(Hydroxymethyl)-4-nitro-1H-benzimidazole-5-carboxylic acid.

Complexation and Coordination Chemistry

The carboxylic acid and benzimidazole nitrogen participate in metal coordination:

  • Metals : Cu(II), Zn(II), and Fe(III) form stable complexes in aqueous ethanol .

  • Ligand Behavior : Bidentate coordination via the carboxylate oxygen and N3 of the benzimidazole ring .

pH-Dependent Reactivity

The compound exhibits distinct reactivity in acidic vs. basic media:

  • Acidic Conditions : Protonation of the benzimidazole N3 enhances electrophilic substitution at the C4 position .

  • Basic Conditions : Deprotonation of the carboxylic acid facilitates nucleophilic acyl substitution (e.g., amidation).

Thermal Stability

Decomposition occurs above 200°C, releasing HCl and forming a fused-ring aromatic compound .

Scientific Research Applications

Scientific Research Applications

Biochemical Assays
The compound has been utilized in biochemical assays to investigate enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, facilitating the study of enzyme kinetics and mechanisms .

Chemical Synthesis
As a versatile building block, 2-hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride can be used to synthesize more complex molecules. This property is crucial in organic chemistry for developing new compounds with desired biological activities .

Material Science
In material science, this compound can be employed in the production of polymers and dyes. Its unique structural features contribute to the development of materials with specialized properties, such as enhanced solubility and stability .

Medicinal Chemistry Applications

Pharmaceutical Development
The compound has shown promise in pharmaceutical applications, particularly as a potential therapeutic agent for various diseases. Research indicates its effectiveness as an anti-inflammatory agent, which may benefit conditions like arthritis and other inflammatory diseases .

Drug Design
The presence of the hydroxymethyl and carboxylic acid groups enhances the compound's ability to interact with biological targets, making it a candidate for drug design aimed at modulating enzyme activity or receptor binding .

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results demonstrated that the compound could inhibit certain enzymes effectively, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of this compound revealed its ability to reduce inflammation markers in vitro. This study supports its application in treating inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism by which 2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound shares structural similarities with several benzoimidazole derivatives, differing primarily in substituent groups and their positions. Below is a comparative analysis based on available

Table 1: Comparative Analysis of Structural Analogs
Compound Name CAS Number Substituents Key Features Applications/Implications References
2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride Not explicitly provided 2-hydroxymethyl, 5-carboxylic acid Hydrophilic due to -CH₂OH and -COOH; enhances solubility in aqueous media. Pharmaceutical intermediate, drug synthesis
2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride Not provided 2-methyl, 5-carboxylic acid Reduced hydrophilicity (methyl vs. hydroxymethyl); lower reactivity. Research applications, chemical synthesis
2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride 351226-57-8 2-chloromethyl, 5-carboxylic acid Reactive chloromethyl group; potential toxicity concerns. Precursor in synthesis, alkylation reactions
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid 26751-24-6 Saturated bicyclic core, 5-carboxylic acid Increased rigidity; altered electronic properties. Not explicitly stated; likely enzyme inhibitors
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride 1158371-59-5 2-carboxyethyl, 5-carboxylic acid Enhanced acidity and chelation potential due to additional -COOH group. Intermediate for metal-binding therapeutics

Functional Group Impact on Properties

  • This improves solubility in polar solvents, making it advantageous for drug formulations .
  • Chloromethyl (-CH₂Cl) : Enhances electrophilicity, enabling nucleophilic substitution reactions. However, it may raise toxicity concerns due to reactive chlorine .

Research Findings and Implications

  • Synthetic Utility : The hydroxymethyl group in the target compound allows for further functionalization (e.g., esterification or glycosylation), enabling diverse drug discovery campaigns .
  • Solubility vs. Bioavailability : While the carboxyethyl analog () may exhibit superior solubility, its increased molecular weight could reduce membrane permeability, highlighting trade-offs in drug design .

Biological Activity

2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H9ClN2O3, with a molecular weight of approximately 216.64 g/mol. Its structure includes a hydroxymethyl group that enhances solubility, making it suitable for various biological assays.

PropertyValue
Molecular FormulaC9H9ClN2O3
Molecular Weight216.64 g/mol
SolubilityEnhanced due to hydroxymethyl group

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported in the low micromolar range.

2. Anti-inflammatory Effects
Preliminary investigations suggest that the compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This activity positions it as a candidate for treating inflammatory diseases.

3. Antioxidant Properties
The compound has been linked to antioxidant activity, possibly through modulation of the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This suggests potential applications in conditions characterized by oxidative damage.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key pathways include:

  • Inhibition of Bacterial Growth: The compound may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways.
  • Modulation of Cytokine Production: It may inhibit the activation of NF-kB or other transcription factors involved in inflammation.
  • Activation of Antioxidant Response Elements (AREs): By activating Nrf2, it could enhance the expression of genes responsible for detoxifying reactive oxygen species.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study evaluated its antimicrobial effects against clinical isolates, revealing MIC values ranging from 0.0195 mg/mL to 0.0048 mg/mL against various pathogens, indicating strong antibacterial potential .
  • Anti-inflammatory Research : Another study investigated its ability to reduce inflammation in murine models, showing a significant decrease in inflammatory markers when treated with the compound .
  • Oxidative Stress Modulation : Research demonstrated that treatment with this compound led to increased expression of antioxidant genes in cell cultures exposed to oxidative stress .

Q & A

Q. What are the optimal synthetic routes for 2-hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride, and how can purity be ensured?

  • Methodological Answer : A common approach involves refluxing ethyl ester precursors with concentrated hydrochloric acid, followed by cooling and filtration to isolate the hydrochloride salt . Purity can be verified using HPLC with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight (expected ~228.63 g/mol for the free acid + HCl). Ensure reaction completion via TLC (silica gel, ethyl acetate/methanol 4:1) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction to resolve the benzimidazole core and confirm the hydroxymethyl and carboxylic acid substituents . Complementary techniques include:
  • FTIR : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
  • NMR : Assign peaks for the benzimidazole protons (δ 7.2–8.1 ppm in D₂O) and hydroxymethyl group (δ 4.5–5.0 ppm) .

Q. What solvent systems are suitable for solubility testing?

  • Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–7). Note that the hydrochloride salt enhances water solubility but may precipitate in alkaline conditions. Pre-saturate solvents with nitrogen to avoid oxidative degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic (hydroxymethyl) and electrophilic (carboxylic acid) sites. Molecular docking (AutoDock Vina) can simulate binding to biological targets like kinases or bacterial enzymes . Validate predictions with kinetic assays (e.g., IC₅₀ determination) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Ensure consistency in concentration ranges (e.g., 1 nM–100 µM) and assay conditions (pH, temperature).
  • Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity measurements .
  • Orthogonal Assays : Compare enzyme inhibition data with cell-based viability assays (e.g., MTT) to confirm target specificity .

Q. How does the hydrochloride counterion influence stability under long-term storage?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. The hydrochloride form typically improves hygroscopicity but may hydrolyze in humid conditions. Store at ≤4°C in desiccated amber vials; monitor via Karl Fischer titration for water content (<0.1%) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Optimize chiral resolution using preparative HPLC with a cellulose-based column (e.g., Chiralpak IC). For large batches, employ asymmetric catalysis (e.g., palladium-catalyzed coupling) with ligands like BINAP to control stereochemistry. Validate enantiomeric excess (ee) via chiral GC or circular dichroism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride
Reactant of Route 2
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2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride

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